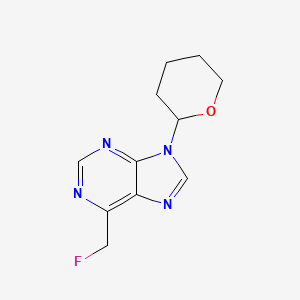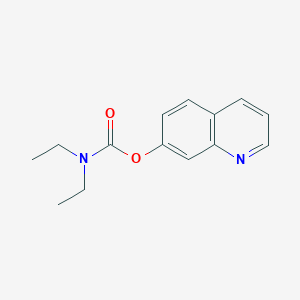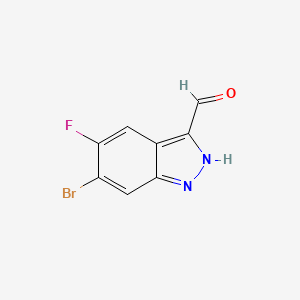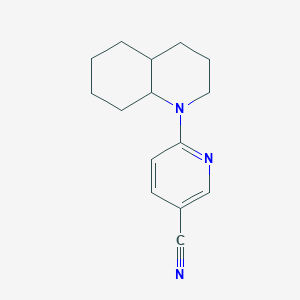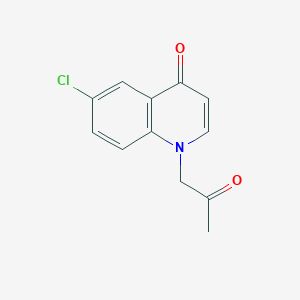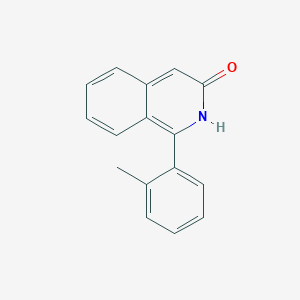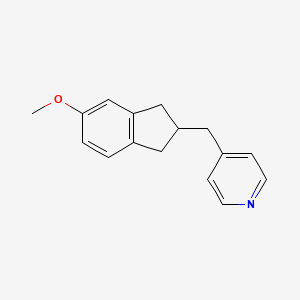
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine is an organic compound with the molecular formula C16H17NO. It is characterized by the presence of a methoxy group attached to an indene ring, which is further connected to a pyridine ring through a methylene bridge
Preparation Methods
The synthesis of 4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindene and pyridine derivatives.
Reaction Conditions: The key step involves the formation of a methylene bridge between the indene and pyridine rings. This is achieved through a series of reactions including alkylation and condensation reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-((5-Methoxy-2,3-dihydro-1H-inden-2-YL)methyl)pyridine can be compared with other similar compounds such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Pyridine Derivatives: Compounds with a pyridine ring, known for their wide range of chemical reactivity and applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
154932-73-7 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[(5-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyridine |
InChI |
InChI=1S/C16H17NO/c1-18-16-3-2-14-9-13(10-15(14)11-16)8-12-4-6-17-7-5-12/h2-7,11,13H,8-10H2,1H3 |
InChI Key |
OTULJXWJFSDNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2)CC3=CC=NC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


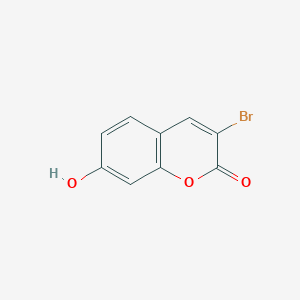
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)
